molecular formula C15H19NO4 B1485274 Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate CAS No. 2097999-28-3

Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Cat. No. B1485274
CAS RN: 2097999-28-3
M. Wt: 277.31 g/mol
InChI Key: ZBQVYUFIQYSRGO-UHFFFAOYSA-N
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Description

Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (TBFTC) is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. It is a molecule with a unique structure that has been the subject of much scientific research in recent years. The aim of

Scientific Research Applications

  • Synthesis of Oxazinoindole Derivatives : Mayer et al. (2002) demonstrated the application of the Hemetsberger reaction to ethyl 4-benzyl-7-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate, leading to a mixture of ethyl 2,3,4,6-tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives. This method provides access to tetracyclic compounds, illustrating the chemical versatility of the structure for generating complex molecular architectures (Mayer et al., 2002).

  • Antagonists of Muscarinic Receptors : Bradshaw et al. (2008) developed two approaches to synthesize tetrahydro-[1H]-2-benzazepin-4-ones, aimed at exploring them as potentially selective muscarinic (M3) receptor antagonists. This work highlights the potential therapeutic applications of such derivatives in drug development (Bradshaw et al., 2008).

  • Highly Stereoselective Hydroformylation : Kollár and Sándor (1993) reported the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, leading to important intermediates for the synthesis of homochiral amino acid derivatives. This study emphasizes the role of such derivatives in synthesizing valuable synthetic intermediates (Kollár & Sándor, 1993).

  • Synthesis of Dihydropyridine Derivatives : Zhang et al. (2018) established a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This work demonstrates the significance of such compounds in the synthesis of pharmaceuticals (Zhang et al., 2018).

  • Benzoxazepine-Containing Kinase Inhibitors : Naganathan et al. (2015) discussed the process development for scalable synthesis of a benzoxazepine core, present in several kinase inhibitors. The study underscores the utility of such structures in developing inhibitors for therapeutic applications (Naganathan et al., 2015).

properties

IUPAC Name

tert-butyl 6-formyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-7-8-19-13-6-4-5-11(10-17)12(13)9-16/h4-6,10H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQVYUFIQYSRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=CC=CC(=C2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
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Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
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Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
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Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
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Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Reactant of Route 6
Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

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